N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSGKCRMPPGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Analysis of Methodologies
| Parameter | Nitration-Reduction | Directed Lithiation | Thiol-Ethylation | EDC/HOBt Coupling |
|---|---|---|---|---|
| Regioselectivity | Moderate | High | High | N/A |
| Yield | 60–70% | 50–60% | 75–85% | 65–75% |
| Scalability | Industrial | Lab-scale | Lab-scale | Lab-scale |
| Byproduct Formation | Nitro isomers | Minimal | Oxidative byproducts | Urea derivatives |
Key Observations :
- The thiol-ethylation-oxidation route offers superior yield and purity for the sulfone moiety.
- EDC/HOBt coupling minimizes racemization but requires rigorous drying.
Mechanistic Insights and Optimization
Nitration Regioselectivity
The 5-nitro isomer predominates due to the electron-withdrawing effect of the phthalimide carbonyl groups, which deactivate the 4-position. Computational studies (DFT) confirm a higher activation barrier for 4-nitration.
Sulfone Stability
The ethyl sulfone group is resistant to hydrolysis under acidic or basic conditions, enabling its use in diverse coupling environments.
Amide Coupling Efficiency
Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing the tetrahedral intermediate. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by 30%.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The ethylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on analogous structures.
Key Observations :
Crystallographic and Computational Insights
- Structural Validation : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures, applicable to analogs like and .
Biological Activity
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide is a compound that has drawn significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Dioxoisoindole moiety : This contributes to the compound's ability to interact with various biological targets.
- Ethylsulfonyl group : Enhances the compound's solubility and bioavailability.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites or allosteric sites, leading to modulation of various biochemical pathways. The ethylsulfonyl group is crucial for increasing the binding affinity and specificity towards these targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. It has been investigated for its ability to inhibit key enzymes involved in these processes, suggesting a role in therapeutic applications against inflammatory diseases and tumors.
2. Anti-inflammatory Properties
Preliminary studies have shown that this compound can reduce inflammation markers in vitro. Its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
3. Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways related to cell survival and proliferation.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of enzyme X linked to inflammation | Enzyme activity assays |
| Study B | Induction of apoptosis in cancer cells Y | Cell viability assays |
| Study C | Reduction of inflammatory cytokines in model Z | ELISA assays |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study on murine models indicated that treatment with this compound significantly reduced tumor size compared to controls, supporting its anticancer potential.
- Case Study 2 : In a model of acute inflammation, administration led to decreased levels of pro-inflammatory cytokines, suggesting efficacy in managing inflammatory responses.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm the dioxoisoindole core and ethylsulfonylbenzamide substitution pattern.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving twinned or high-resolution data. SHELX programs are robust for small-molecule structures .
How does the ethylsulfonyl group influence reactivity compared to methylsulfonyl analogs?
Advanced
The ethylsulfonyl moiety enhances steric bulk and electron-withdrawing effects, impacting:
- Substitution Reactions : Slower kinetics in nucleophilic substitutions due to increased steric hindrance.
- Oxidation/Reduction : Reduced susceptibility to oxidation compared to methylsulfonyl groups.
Comparative studies with methylsulfonyl analogs (e.g., IC differences in biological assays) highlight these effects .
What methodologies are employed to analyze discrepancies in reported biological activities across structural analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Compare IC values of analogs (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) to identify substituent-dependent trends.
- In Silico Modeling : Molecular docking to assess binding affinity variations caused by sulfonyl group modifications.
- Dose-Response Assays : Repetition under standardized conditions (e.g., fixed cell lines, incubation times) to minimize experimental variability .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Solvent Optimization : Replace DMF with THF or toluene to improve solubility and ease of purification.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Gradual warming from 0°C to room temperature to prevent exothermic side reactions.
- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water to remove unreacted starting materials .
What strategies resolve crystallographic ambiguities in this compound’s structure?
Q. Advanced
- Twinned Data Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals.
- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) for precise electron density mapping.
- Hydrogen Bonding Analysis : Use OLEX2 or Mercury to validate intermolecular interactions and packing motifs .
How do electronic effects of the ethylsulfonyl group impact electrochemical properties?
Q. Advanced
- Cyclic Voltammetry (CV) : The sulfonyl group’s electron-withdrawing nature lowers the HOMO energy, reducing oxidation potential.
- DFT Calculations : Compare charge distribution across the dioxoisoindole ring with/without the ethylsulfonyl substituent.
- Solvatochromism Studies : UV-vis spectroscopy in solvents of varying polarity to probe intramolecular charge transfer .
What purification techniques are optimal for isolating byproducts from the main reaction?
Q. Basic
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted acyl chloride or dioxoisoindoline.
- Recrystallization : Ethanol/water mixtures for high-purity crystals.
- HPLC : Reverse-phase C18 columns for analytical-scale purity checks .
How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Pharmacophore Modeling : Identify critical motifs (e.g., sulfonylbenzamide) for target binding.
- ADMET Prediction : Use SwissADME to optimize logP, solubility, and metabolic stability.
- MD Simulations : Assess conformational flexibility and stability in biological membranes .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) for enantiomer separation.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps.
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
